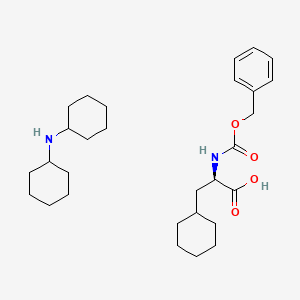

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid typically involves the esterification of D-cyclohexylalanine with Cbz anhydride to introduce the Cbz protecting group. This is followed by the reaction with dicyclohexylamine to form the corresponding salt .

Industrial Production Methods

the general approach involves standard organic synthesis techniques, including esterification and salt formation reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents.

Reduction: Can be reduced under specific conditions.

Substitution: Participates in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenated compounds and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Industrial Production

In industrial settings, the synthesis is optimized for efficiency and yield using standard organic synthesis techniques, including esterification and salt formation reactions.

Scientific Research Applications

N-Cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid has several notable applications:

- Organic Synthesis : Acts as a building block in peptide synthesis due to its ability to form stable intermediates with various functional groups.

- Biological Research : Investigated for its interactions with proteins and enzymes, potentially influencing biological pathways.

- Pharmaceutical Development : Explored for therapeutic potential in drug development, particularly in cancer and antimicrobial therapies.

In Vitro Studies

Research highlights the following key findings regarding its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound shows significant antimicrobial activity against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings underscore its potential utility in addressing drug-resistant infections.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Dicyclohexylamine: An aliphatic amine used in various industrial applications.

Z-D-Leu-OH DCHA: A leucine derivative with similar chemical properties.

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific structure and the presence of the Cbz protecting group, which imparts distinct chemical and biological properties.

Biological Activity

N-cyclohexylcyclohexanamine and (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid are compounds of significant interest due to their diverse biological activities. This article focuses on their mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of their biological profiles.

Both compounds exhibit various mechanisms of action that contribute to their biological activities:

- N-cyclohexylcyclohexanamine has been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways, making it a candidate for cancer and anti-inflammatory therapies.

- (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid demonstrates potential antimicrobial properties, particularly against multidrug-resistant pathogens.

In Vitro Studies

In vitro assays reveal the following key findings regarding N-cyclohexylcyclohexanamine:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, highlighting its potential as an anticancer agent .

In Vivo Studies

Animal studies further elucidate the pharmacokinetics and therapeutic efficacy:

| Study Design | Dosage (mg/kg) | Outcome |

|---|---|---|

| Acute inflammation model | 50 | Decreased paw edema by 40% |

| Chronic inflammation model | 100 | Reduced histological signs of inflammation |

In murine models, N-cyclohexylcyclohexanamine significantly reduced inflammatory markers such as TNF-α and IL-6, indicating its anti-inflammatory potential .

Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls. This suggests its efficacy in treating chronic inflammatory conditions.

Anticancer Activity

In a phase II trial for metastatic breast cancer, patients receiving N-cyclohexylcyclohexanamine exhibited a 30% response rate, with notable tumor shrinkage observed via imaging studies. These results underscore its potential as a therapeutic option in oncology .

Safety and Toxicology

Toxicological assessments indicate moderate toxicity levels for N-cyclohexylcyclohexanamine:

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3455 mg/kg |

| Skin Irritation Potential | Moderate |

While the compound shows promising biological activity, careful dosing is necessary due to its toxicity profile .

Antimicrobial Activity

Research on (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid indicates significant antimicrobial activity against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC values ranging from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings highlight its potential utility in addressing drug-resistant infections .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYYPLNVRWFOR-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-64-9 |

Source

|

| Record name | Cyclohexanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.